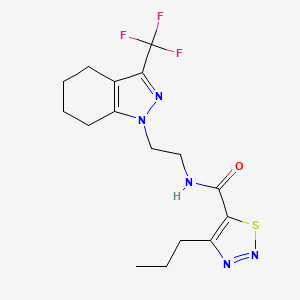

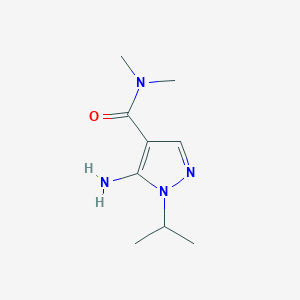

![molecular formula C11H7FN2O B2356142 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 195711-34-3](/img/structure/B2356142.png)

9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that has been studied for its potential antineoplastic activity . It is synthesized from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization .

Synthesis Analysis

The synthesis of this compound has been achieved through two main methodologies. One involves the visible light-mediated synthesis from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This method is operationally simple and catalyst-free, providing a green and efficient approach . Another methodology involves the Pd-catalyzed direct C (sp2)–H bond carbonylation of the C2 position of indole . This reaction forms the corresponding quinoxalinones as exclusive products in good yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include ring opening and unexpected cyclization of aryl cyclopropanes , and the Pd-catalyzed direct C (sp2)–H bond carbonylation of the C2 position of indole .科学的研究の応用

Antitumor Applications

A study by Gu et al. (2017) explored the synthesis of novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives as antitumor agents. These compounds showed significant antitumor activity against various cancer cell lines and demonstrated enhanced DNA binding affinity. The study highlights the role of fluorine incorporation and specific structural modifications in enhancing antitumor activity and DNA binding abilities of these compounds (Gu et al., 2017).

Fluorescent Derivatives and Sensing Applications

Research by Koner and Ray (2008) described the synthesis of a quinoxalinylium derivative, which exhibits potential as a fluorescent compound. This derivative, synthesized from a Cu(II)-mediated reaction, shows unique emission properties, making it a candidate for applications in fluorescence and sensing (Koner & Ray, 2008).

Electrochemical Synthesis

Cui, Zhong, and Huang (2023) developed a methodology for synthesizing tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones via an electrochemical process. This method offers a novel approach for the synthesis of such compounds, reducing electricity consumption (Cui, Zhong, & Huang, 2023).

Drug Design and MAP Kinase Inhibition

Koch et al. (2010) synthesized various quinoxaline derivatives as potential inhibitors of p38 alpha MAP kinase. The study demonstrated the significance of structural modifications in enhancing enzyme inhibition, suggesting potential applications in drug design (Koch et al., 2010).

GABAA/Benzodiazepine Receptor Study

Tenbrink et al. (1994) explored imidazo[1,5-a]quinoxaline derivatives as compounds binding to the GABAA/benzodiazepine receptor. This research provides insights into the diversity of intrinsic efficacies of these compounds, relevant for studies on neuroreceptors (Tenbrink et al., 1994).

Safety and Hazards

将来の方向性

The future directions for the study of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one could include further investigation of its antineoplastic activity, exploration of its mechanism of action, and determination of its physical and chemical properties. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

作用機序

Target of Action

The primary target of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is glycoprotein 130 (gp130) . Gp130 is a signal transducing receptor component shared by several cytokines, including interleukin-6 (IL-6), which plays a crucial role in immune response, hematopoiesis, and inflammation .

Mode of Action

This compound acts as an inhibitor of gp130 . It binds to gp130 and blocks the phosphorylation and nuclear translocation of signal transducer and activator of transcription 3 (STAT3), thereby inhibiting the expression of STAT3 responsive genes .

Biochemical Pathways

The compound affects the IL-6/STAT3 signaling pathway . By inhibiting gp130, it prevents the activation of STAT3, a transcription factor that regulates gene expression in response to IL-6 and other cytokines . This disruption can lead to downstream effects such as altered cell proliferation and immune response .

Result of Action

The inhibition of gp130 by this compound leads to a decrease in STAT3 activation . This results in the suppression of gene expression regulated by STAT3, which can lead to antineoplastic activity . The compound has shown good antineoplastic activity in in vitro cytotoxicity assays .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s synthesis is mediated by visible light , suggesting that light exposure could potentially affect its stability. Furthermore, the compound’s efficacy may be influenced by factors such as the cellular environment, the presence of other drugs or substances, and individual patient characteristics.

特性

IUPAC Name |

9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-7-3-1-4-8-10(7)14-6-2-5-9(14)11(15)13-8/h1-6H,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXXGPBGELMXGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N3C=CC=C3C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327281 |

Source

|

| Record name | 9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

195711-34-3 |

Source

|

| Record name | 9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

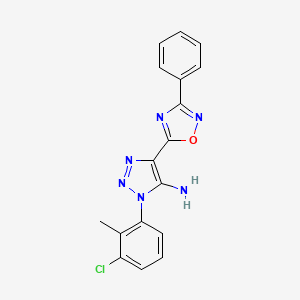

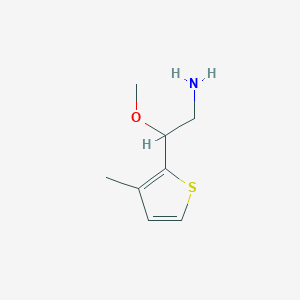

![2-[(3-Fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B2356063.png)

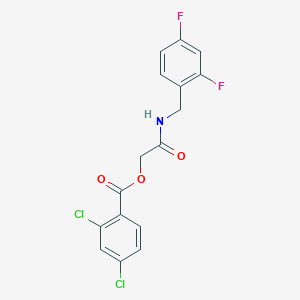

![3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2356064.png)

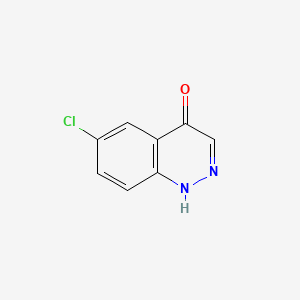

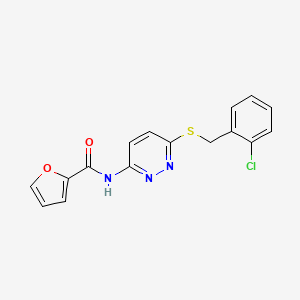

![3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2356071.png)

![tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B2356073.png)

![Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B2356078.png)

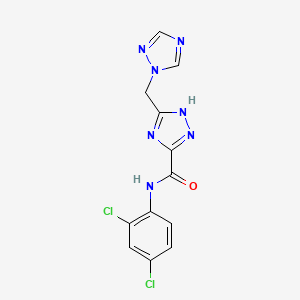

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2356081.png)